molecular formula C19H18ClNO3 B5305413 2-[1-(5-chloro-2-methylbenzoyl)-3-pyrrolidinyl]benzoic acid

2-[1-(5-chloro-2-methylbenzoyl)-3-pyrrolidinyl]benzoic acid

Cat. No. B5305413
M. Wt: 343.8 g/mol
InChI Key: YSMCDUBCWZWXMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-(5-chloro-2-methylbenzoyl)-3-pyrrolidinyl]benzoic acid, also known as CP-113,818, is a chemical compound that has been studied for its potential therapeutic applications. It belongs to the class of benzoylpyrrolidine compounds and has been found to exhibit various biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 2-[1-(5-chloro-2-methylbenzoyl)-3-pyrrolidinyl]benzoic acid involves its binding to the dopamine D3 receptor and blocking its activity. This leads to the modulation of dopamine neurotransmission, which is implicated in the pathophysiology of various neuropsychiatric disorders.
Biochemical and Physiological Effects:
2-[1-(5-chloro-2-methylbenzoyl)-3-pyrrolidinyl]benzoic acid has been found to exhibit various biochemical and physiological effects, including the modulation of dopamine neurotransmission, the regulation of motor behavior, and the attenuation of drug-seeking behavior. It has also been found to have anxiolytic and antidepressant-like effects in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[1-(5-chloro-2-methylbenzoyl)-3-pyrrolidinyl]benzoic acid in lab experiments is its selectivity for the dopamine D3 receptor, which makes it a useful tool for studying the role of this receptor in various neuropsychiatric disorders. However, one of the limitations of using this compound is its low solubility, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 2-[1-(5-chloro-2-methylbenzoyl)-3-pyrrolidinyl]benzoic acid. One of the areas of research is the development of more potent and selective dopamine D3 receptor antagonists for the treatment of neuropsychiatric disorders. Another area of research is the investigation of the potential therapeutic applications of 2-[1-(5-chloro-2-methylbenzoyl)-3-pyrrolidinyl]benzoic acid in other diseases, such as Alzheimer’s disease and Huntington’s disease. Additionally, the development of new formulations and delivery methods for 2-[1-(5-chloro-2-methylbenzoyl)-3-pyrrolidinyl]benzoic acid could improve its solubility and bioavailability, which could enhance its therapeutic potential.
Conclusion:
In conclusion, 2-[1-(5-chloro-2-methylbenzoyl)-3-pyrrolidinyl]benzoic acid is a promising compound that has been studied for its potential therapeutic applications in various diseases. Its selective dopamine D3 receptor antagonism makes it a potential candidate for the treatment of neuropsychiatric disorders. While there are some limitations to its use in lab experiments, there are several future directions for the study of this compound that could lead to the development of new and improved treatments for these diseases.

Synthesis Methods

2-[1-(5-chloro-2-methylbenzoyl)-3-pyrrolidinyl]benzoic acid can be synthesized using a multistep process that involves the reaction of 2-methyl-5-chlorobenzoyl chloride with pyrrolidine, followed by the reaction of the resulting intermediate with 2-aminobenzoic acid. The final product is obtained after purification and characterization using various analytical techniques.

Scientific Research Applications

2-[1-(5-chloro-2-methylbenzoyl)-3-pyrrolidinyl]benzoic acid has been extensively studied for its potential therapeutic applications in various diseases, including Parkinson’s disease, schizophrenia, and addiction. It has been found to act as a selective dopamine D3 receptor antagonist, which makes it a potential candidate for the treatment of these diseases.

properties

IUPAC Name

2-[1-(5-chloro-2-methylbenzoyl)pyrrolidin-3-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClNO3/c1-12-6-7-14(20)10-17(12)18(22)21-9-8-13(11-21)15-4-2-3-5-16(15)19(23)24/h2-7,10,13H,8-9,11H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSMCDUBCWZWXMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)C(=O)N2CCC(C2)C3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(5-Chloro-2-methylbenzoyl)-3-pyrrolidinyl]benzoic acid

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